molecular formula C17H10F3N5O B214827 3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile

3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile

Cat. No. B214827
M. Wt: 357.29 g/mol
InChI Key: LERIORMGZWOGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile is a compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. It is a member of the tetrazole-based compounds family, which has been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile is not fully understood. However, it has been suggested that it may exert its biological effects by modulating the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. Additionally, it has been found to induce apoptosis in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of certain enzymes and pathways. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile. One area of interest is its potential as a drug candidate for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile involves a multi-step process that begins with the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol and acetic anhydride to form the final product.

Scientific Research Applications

3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have the potential to act as a potent inhibitor of certain enzymes, making it a promising candidate for drug development.

properties

Product Name

3-oxo-2-(1-phenyl-1H-tetraazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile

Molecular Formula

C17H10F3N5O

Molecular Weight

357.29 g/mol

IUPAC Name

3-oxo-2-(1-phenyltetrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C17H10F3N5O/c18-17(19,20)12-8-6-11(7-9-12)15(26)14(10-21)16-22-23-24-25(16)13-4-2-1-3-5-13/h1-9,14H

InChI Key

LERIORMGZWOGGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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